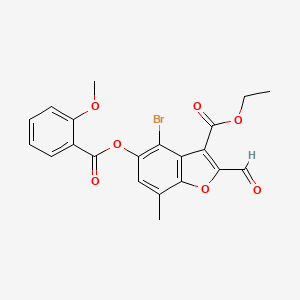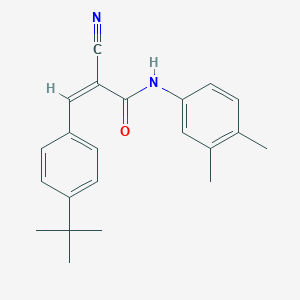![molecular formula C20H23NO2 B2737770 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396885-10-1](/img/structure/B2737770.png)
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is also known as BPN14770 and has shown promising results in scientific research applications.
作用機序
BPN14770 works by inhibiting the activity of PDE4D, which results in increased cAMP levels in the brain. cAMP is a signaling molecule that plays a crucial role in the regulation of various cellular processes, including memory and learning. By increasing cAMP levels, BPN14770 enhances the signaling pathways involved in memory and learning, leading to improved cognitive function.
Biochemical and Physiological Effects:
BPN14770 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. BPN14770 has been found to be well-tolerated and has a favorable pharmacokinetic profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. It has also been found to be well-tolerated and has a favorable pharmacokinetic profile. However, one of the limitations of BPN14770 is that it has only been tested in animal models, and further studies are needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research and development of BPN14770. One direction is to further investigate its efficacy and safety in humans. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPN14770 may have applications in the treatment of other cognitive disorders such as schizophrenia and depression. Further studies are needed to fully understand the potential of BPN14770 in these areas.
Conclusion:
In conclusion, BPN14770 is a promising compound that has shown potential in scientific research applications. It is a selective inhibitor of PDE4D and has been found to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While further studies are needed to determine its efficacy and safety in humans, BPN14770 represents a promising candidate for further development.
合成法
The synthesis of BPN14770 involves the reaction of 4-bromo-1-biphenyl with N-(3-cyclopropyl-3-hydroxypropyl)acetamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BPN14770 as a white solid with a high purity.
科学的研究の応用
BPN14770 has shown promising results in scientific research applications. It has been found to be a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. BPN14770 has been shown to increase cAMP levels in the brain, which leads to improved cognitive function and memory in animal models. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(18-10-11-18)12-13-21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19,22H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSMYKAEQOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

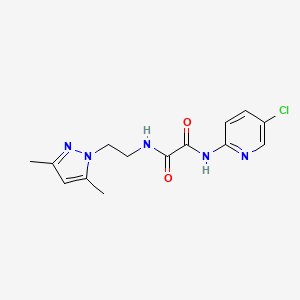

![4-phenyl-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2737692.png)
![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)
![2-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2737694.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)
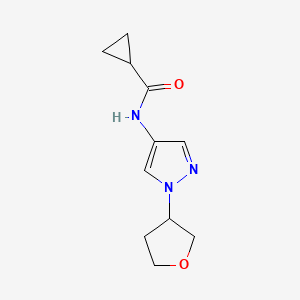
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)
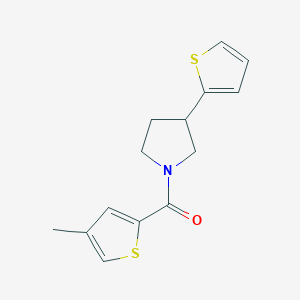
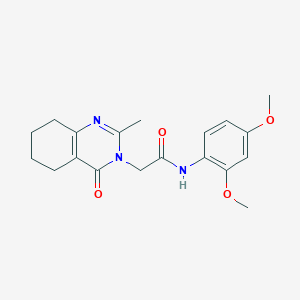

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)
